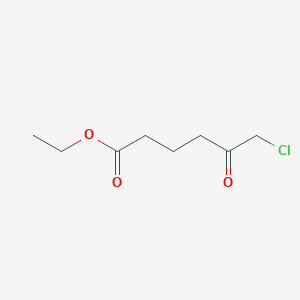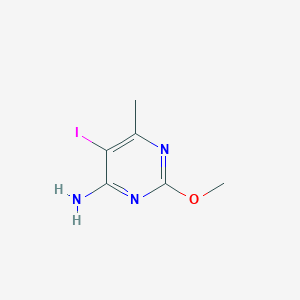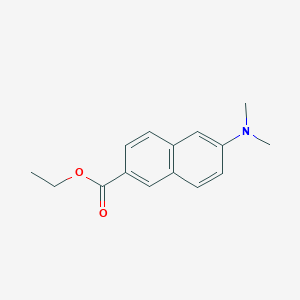
2,5-Difluoro-3,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Difluoro-3,4’-bipyridine is an organic compound that belongs to the bipyridine family It consists of two pyridine rings connected by a single bond, with fluorine atoms substituted at the 2 and 5 positions on one of the pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3,4’-bipyridine typically involves the coupling of fluorinated pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of 2,5-Difluoro-3,4’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Difluoro-3,4’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can form larger molecules through coupling reactions such as Suzuki, Stille, and Negishi couplings.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium tert-butoxide in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated bipyridine derivatives, while coupling reactions can produce extended conjugated systems.
Wissenschaftliche Forschungsanwendungen
2,5-Difluoro-3,4’-bipyridine has several applications in scientific research:
Biology: The compound can be used in the design of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Medicine: Its derivatives may have therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which 2,5-Difluoro-3,4’-bipyridine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved vary based on the metal and the specific reaction being catalyzed .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine:
3,3’-Bipyridine: Known for its use in the synthesis of biologically active molecules and as a ligand in coordination chemistry.
Uniqueness: 2,5-Difluoro-3,4’-bipyridine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to non-fluorinated bipyridines. The fluorine atoms can influence the compound’s ability to participate in various chemical reactions, making it a valuable building block in the synthesis of advanced materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C10H6F2N2 |
|---|---|
Molekulargewicht |
192.16 g/mol |
IUPAC-Name |
2,5-difluoro-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6F2N2/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h1-6H |
InChI-Schlüssel |
NHQMYKOVGYOYEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=C(N=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-Aminopropyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13131052.png)


![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde](/img/structure/B13131076.png)
![(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B13131078.png)









